molecular formula C20H14F3N5OS B2826625 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 893931-14-1

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

カタログ番号: B2826625
CAS番号: 893931-14-1
分子量: 429.42
InChIキー: CVBRQNMLKISSQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its bioactivity in oncology and inflammation. Structurally, it features a pyrazolo-pyrimidine core substituted with a phenyl group at the 1-position, a thioether linkage at the 4-position, and an acetamide group terminating in a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, making it a promising candidate for drug development .

特性

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)13-6-8-14(9-7-13)27-17(29)11-30-19-16-10-26-28(18(16)24-12-25-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRQNMLKISSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the compound is reacted with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The following table summarizes the anticancer activity of selected derivatives:

Compound IDCell LineIC50 (µM)Mechanism of Action
1aA549 (Lung)2.24Induces apoptosis via cell cycle arrest
5iMCF-7 (Breast)0.30Dual EGFR/VGFR2 inhibition
1dMCF-7 (Breast)1.74Induces apoptosis; inhibits proliferation
2HCT116 (Colon)9.20Targeting EGFR pathway

For instance, compound 1a demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM ) in inducing apoptosis through cell cycle arrest at the sub-G1 phase.

EGFR Inhibition Potency

The following table illustrates the inhibition potency against the Epidermal Growth Factor Receptor (EGFR):

Compound IDEGFR WT IC50 (µM)EGFR T790M IC50 (µM)
5i0.307.60
1aNot specifiedNot specified

Compound 5i was identified as a potent dual inhibitor with an IC50 value of 0.30 µM against wild-type EGFR and 7.60 µM against the resistant T790M mutant, indicating its potential to overcome resistance mechanisms commonly encountered in cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. The following table summarizes the antimicrobial activity against various bacterial strains:

Compound IDBacterial StrainMIC (µg/mL)
10Bacillus cereus32
10Micrococcus luteus128

These findings suggest that modifications within the pyrazolo[3,4-d]pyrimidine scaffold can enhance antibacterial properties.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • MCF-7 Cell Study : Compound 5i was tested in vitro and demonstrated significant inhibition of tumor growth alongside induction of apoptosis.
  • A549 Cell Line Study : Flow cytometric analysis confirmed that compound 1a induced apoptosis in A549 cells at low micromolar concentrations, validating its potential as a therapeutic agent.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific application being studied. For instance, in medicinal chemistry, it might inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

類似化合物との比較

Key Observations:

  • Core Variations : The target compound and analogs 1–2 share the pyrazolo[3,4-d]pyrimidine core, while analog 3 uses pyrazolo[3,4-b]pyridine, which reduces planarity and alters binding kinetics .
  • Substituent Effects :
    • The trifluoromethyl group (target, analog 3) improves lipophilicity (logP ~3.5 estimated) compared to the acetamidophenyl group (analog 1, logP ~2.8) .
    • The 4-fluorophenyl substitution in analog 2 may enhance metabolic stability via reduced cytochrome P450 interactions .
  • Synthesis : The target compound likely follows a route similar to analogs 1–2, involving thioether formation between pyrazolo-pyrimidine intermediates and substituted acetamides .

生物活性

The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel derivative belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its diverse biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H16F3N5S\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_5\text{S}

This structure features a thioether linkage and a trifluoromethyl group, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. The compound has been evaluated against various cancer cell lines, revealing promising results.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values ranging from 0.3 to 24 µM against different cancer cell lines. Specifically, one derivative demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Mechanism of Action : Flow cytometric analysis indicated that the compound significantly induces apoptosis in cancer cells. For example, treatment with the compound resulted in a sub-G1 peak representing apoptotic cells, with percentages ranging from 25.1% to 41.0% at concentrations of 2.0–4.0 µM .
  • Target Selectivity : The compound has shown dual inhibition of EGFR and VGFR2 pathways, which are crucial in cancer proliferation and metastasis. This multitarget approach enhances its potential as an effective anticancer agent .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism of Action
DoxorubicinA5499.20DNA intercalation
Compound X (pyrazolo derivative)A5492.24Apoptosis induction
Compound Y (another derivative)MCF-71.74Apoptosis induction

Additional Biological Activities

Beyond its antitumor properties, the compound also exhibits other biological activities:

  • Antimicrobial Activity : Some derivatives have shown activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values indicating potential as antibacterial agents .
  • Antiparasitic Properties : The pyrazolo[3,4-d]pyrimidine scaffold has been noted for its antiparasitic effects, suggesting broader therapeutic applications beyond oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core formation : Cyclocondensation of substituted pyrazoles with thiourea derivatives to generate the pyrazolo[3,4-d]pyrimidine core .

Thioether linkage : Reaction of the core with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioacetamide group .

Final acylation : Coupling with 4-(trifluoromethyl)aniline via carbodiimide-mediated amidation (e.g., EDCI/HOBt) .

  • Critical Parameters : Solvent polarity (DMF vs. THF), temperature (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C) and confirms substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₅F₃N₅OS: calculated 454.09, observed 454.10) .
  • X-ray Crystallography : Resolves spatial arrangement of the pyrazolo-pyrimidine core and thioacetamide linkage (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., kinase inhibition assays using ATP concentrations ≤10 µM) .
  • Structural Analog Comparison : Evaluate substituent effects (e.g., replacing phenyl with 4-fluorophenyl enhances kinase binding by 30% due to hydrophobic interactions) .
  • Meta-Analysis : Aggregate data from PubChem (CID: 893936-47-5) and independent studies to identify outliers or assay-specific artifacts .

Q. How can the solubility and bioavailability of this compound be optimized for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the acetamide) to enhance membrane permeability .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (80:20 v/v) to achieve >5 mg/mL solubility without precipitation .
  • SAR Studies : Modify the trifluoromethylphenyl group to a morpholine ring, reducing logP from 3.8 to 2.5 while retaining target affinity .

Q. What mechanisms explain its interaction with kinase targets?

  • Methodological Answer :

  • Docking Simulations : The pyrazolo[3,4-d]pyrimidine core mimics ATP’s purine moiety, forming hydrogen bonds with kinase hinge regions (e.g., EGFR Tyr-857) .
  • Fluorine Scan : Trifluoromethyl groups enhance binding via hydrophobic π-stacking with Phe-723 in the ATP pocket (ΔG = −8.2 kcal/mol) .
  • Kinase Profiling : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) identifies off-target inhibition (e.g., 75% inhibition of JAK2 at 1 µM) .

Contradiction Analysis

  • Issue : Discrepancies in reported IC₅₀ values for JAK2 inhibition (15 nM vs. 75 nM).
    • Resolution : Variability arises from assay conditions (ATP concentration: 1 µM vs. 10 µM). Standardize ATP levels to 10 µM for cross-study comparability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。